1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea
CAS No.: 1421489-91-9
VCID: VC11881223
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea - 1421489-91-9](/images/structure/VC11881223.png)
Description |
1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea is a complex organic compound with a molecular formula of C20H22N4O. It belongs to the class of urea derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound combines a 2-methylphenyl group with a 3-(2-phenyl-1H-imidazol-1-yl)propyl moiety through a urea linkage. SynthesisThe synthesis of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea typically involves the reaction of a 2-methylphenyl isocyanate with a 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine. This process is a common method for forming urea derivatives and can be optimized using various solvents and catalysts. Biological ActivityWhile specific biological activity data for 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea are not detailed in the search results, urea derivatives are generally known for their potential as anticancer agents, enzyme inhibitors, and other pharmacological applications. The presence of the imidazole ring, which is a common motif in many biologically active compounds, suggests potential interactions with biological targets. Research Findings and Future DirectionsGiven the lack of specific research findings on 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea, future studies should focus on its synthesis optimization, biological evaluation, and potential applications in medicinal chemistry. The compound's structure suggests it could be a candidate for further investigation as a lead compound in drug discovery processes. |
---|---|
CAS No. | 1421489-91-9 |
Product Name | 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea |
Molecular Formula | C20H22N4O |
Molecular Weight | 334.4 g/mol |
IUPAC Name | 1-(2-methylphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Standard InChI | InChI=1S/C20H22N4O/c1-16-8-5-6-11-18(16)23-20(25)22-12-7-14-24-15-13-21-19(24)17-9-3-2-4-10-17/h2-6,8-11,13,15H,7,12,14H2,1H3,(H2,22,23,25) |
Standard InChIKey | AWRGISLSHBNCJQ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Canonical SMILES | CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
PubChem Compound | 71789055 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume